2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethan-1-one
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Overview
Description
2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethan-1-one is an organic compound characterized by the presence of a phenylthio group attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethan-1-one typically involves the reaction of a phenylthio compound with a tetrahydrofuran derivative. One common method is the nucleophilic substitution reaction where a phenylthio group is introduced to a tetrahydrofuran ring under basic conditions. The reaction may involve reagents such as sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group or to modify the tetrahydrofuran ring.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified tetrahydrofuran derivatives.
Substitution: Compounds with new functional groups replacing the phenylthio group.
Scientific Research Applications
2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethan-1-one involves its interaction with molecular targets through its phenylthio and tetrahydrofuran groups. These interactions can affect various biochemical pathways, potentially leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.
2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethane: Lacks the ketone group, making it less reactive in certain reactions.
Uniqueness
2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethan-1-one is unique due to its combination of a phenylthio group and a tetrahydrofuran ring with a ketone functionality
Properties
Molecular Formula |
C12H14O2S |
---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
1-(oxolan-3-yl)-2-phenylsulfanylethanone |
InChI |
InChI=1S/C12H14O2S/c13-12(10-6-7-14-8-10)9-15-11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChI Key |
SCPHIHCRLDMHBW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C(=O)CSC2=CC=CC=C2 |
Origin of Product |
United States |
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